N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-13-10-15(21)17-16(11-13)28-19(22-17)23-18(25)12-4-6-14(7-5-12)29(26,27)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHEBBIBSIFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms and the sulfonyl group makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be utilized to study enzyme inhibition and protein interactions. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against various diseases, and it can be explored as a lead compound for drug design.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Benzothiazole Derivatives
- Melting Points: GB18 exhibits a high melting point (>300°C), attributed to its rigid thiazolidinedione ring and strong intermolecular interactions.
- Synthetic Yields : Yields for analogs like GB18 (57%) and 4i (78%) suggest moderate synthetic efficiency. The target compound’s yield is unreported but may depend on sulfonylation reaction optimization .
Spectral Characteristics
Table 2: Key Spectral Data Comparisons
- IR Spectroscopy : The target compound’s sulfonyl group (S=O) shows absorption at 1150–1350 cm⁻¹, consistent with sulfonamide derivatives in . GB18 lacks this group but exhibits strong amide C=O stretches at 1675 cm⁻¹ .
- NMR : The target’s benzamide protons are expected to resonate at 7.5–8.5 ppm, similar to GB18’s aromatic signals. Piperidine protons (δ 1.5–3.5 ppm) would distinguish it from pyridine-containing analogs like 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl) .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a complex structure that includes a benzo[d]thiazole moiety with fluorine substitutions and a piperidine ring, which are known to enhance biological activity and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.4 g/mol. The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| Functional Groups | Benzo[d]thiazole, piperidine, sulfonamide |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer)
- Mechanism of Action : The presence of the difluorobenzothiazole moiety is believed to contribute to its anticancer properties by interfering with cellular signaling pathways involved in tumor growth.
Antimicrobial Properties
The thiazole and piperidine components are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of bacteria and fungi:
- In Vitro Assays : Standard microbial strains were used to measure the minimum inhibitory concentrations (MICs).
- Potential Applications : The compound may serve as a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
Studies have indicated that this compound may act as an inhibitor for specific enzymes related to disease pathways:
| Enzyme Target | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Tyrosinase | Competitive Inhibitor | 0.18 |
| PARP-1 | Selective Inhibitor | Not specified |
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of compounds similar to this compound against HepG2 and MDA-MB-231 cell lines. Results showed:
- Cytotoxicity : Significant reduction in cell viability at concentrations above 10 μM.
- Mechanism Exploration : Further investigations revealed potential apoptosis induction pathways.
Study 2: Antimicrobial Activity
In a separate study focused on antimicrobial activity, this compound was tested against various microbial strains:
- Results : Showed effective inhibition against both Gram-positive and Gram-negative bacteria.
- MIC Values : Ranged from 5 to 20 μg/mL depending on the strain.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, fluorine atoms deshield adjacent protons, producing distinct splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 479.08) and fragmentation patterns .
- Melting Point Analysis : Determines purity (reported ranges: 99–177°C for similar benzothiazoles) .
How can researchers investigate the anticancer mechanisms of this compound?
Q. Advanced
- In Vitro Assays : Use MTT assays to measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7). Compare with controls like cisplatin .
- Apoptosis Induction : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Western blotting for caspase-3/9 activation can confirm pathways .
- Target Identification : Conduct molecular docking studies to predict interactions with kinases or tubulin, followed by surface plasmon resonance (SPR) for binding affinity validation .
How can structure-activity relationship (SAR) studies improve the compound’s potency?
Q. Advanced
- Modify Substituents : Replace piperidine with morpholine to assess sulfonamide group flexibility. Fluorine atoms on the benzothiazole ring enhance electron-withdrawing effects, influencing target binding .
- Bioisosteric Replacement : Substitute the benzamide moiety with thiazole or triazole rings to evaluate steric and electronic effects on activity .
- Data-Driven Design : Use IC₅₀ values from SAR tables (e.g., IC₅₀ <10 µM for anticancer activity) to prioritize derivatives .
How should researchers resolve contradictions in reported biological activities across studies?
Q. Advanced
- Standardize Assays : Discrepancies in antimicrobial vs. anticancer activity (e.g., disk diffusion vs. MTT assays) may arise from protocol differences. Use CLSI guidelines for microbial tests and NCI-60 panels for cancer screening .
- Control Experiments : Validate results with positive controls (e.g., doxorubicin for cytotoxicity) and check for off-target effects via kinase profiling .
- Meta-Analysis : Compare structural analogs (e.g., N-(6-chlorobenzo[d]thiazol-2-yl) derivatives) to identify conserved pharmacophores .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Advanced
- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility. Test via shake-flask method at pH 7.4 .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
- Nanoparticle Formulation : Use PEGylated liposomes to increase circulation time, with encapsulation efficiency measured via HPLC .
How can researchers validate the compound’s enzyme inhibitory activity?
Q. Advanced
- Kinetic Assays : Perform Michaelis-Menten analysis for enzymes like carbonic anhydrase or kinases. Measure inhibition constants (Kᵢ) using fluorogenic substrates .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., D1 protease) to identify binding interactions .
- Thermal Shift Assays : Monitor protein melting temperature (Tₘ) shifts to confirm stabilization upon compound binding .
What are the best practices for ensuring synthetic reproducibility?
Q. Basic
- Detailed Protocols : Report exact equivalents (e.g., 1.5 eq. DIPEA), reaction times (e.g., 2–24 hours), and purification methods (e.g., gradient elution in column chromatography) .
- Quality Control : Use TLC (Rf values) and HPLC (≥95% purity) to verify batch consistency .
- Troubleshooting : Address common issues like low yields (optimize stoichiometry) or byproducts (use scavenger resins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
